molecular formula C9H9IN2O2S B8732674 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole CAS No. 1426423-78-0

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole

Cat. No. B8732674
M. Wt: 336.15 g/mol
InChI Key: RBXSZPQTIGYXES-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a round-bottomed flask, 3-iodo-6-methylsulfonyl-1H-indazole (396 mg, 1.23 mmol) was dissolved in THF (4.4 ml). The orange solution was cooled to 0° C. and potassium tert-butoxide (200 mg, 1.78 mmol) was added. The reaction mixture was stirred at 0° C. for 30 min then iodomethane (0.11 ml, 1.76 mmol) was added dropwise. After the addition was complete, the ice bath was removed and the reaction mixture was stirred at room temperature for 4 h then quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was absorbed on silica gel and chromatographed with EtOAc/hexanes (gradient: 0-30% EtOAc) to give 251 mg (61%) of 3-iodo-6-methanesulfonyl-1-methyl-1H-indazole as an off-white solid. The minor regioisomer 3-iodo-6-methanesulfonyl-2-methyl-2H-indazole was also observed, but not isolated.
Quantity
396 mg
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.11 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.[CH3:15]C(C)([O-])C.[K+].IC>C1COCC1>[I:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([S:11]([CH3:14])(=[O:12])=[O:13])=[CH:8][CH:9]=2)[N:4]([CH3:15])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
396 mg
Type
reactant
Smiles
IC1=NNC2=CC(=CC=C12)S(=O)(=O)C
Name
Quantity
4.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.11 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed with EtOAc/hexanes (gradient: 0-30% EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NN(C2=CC(=CC=C12)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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